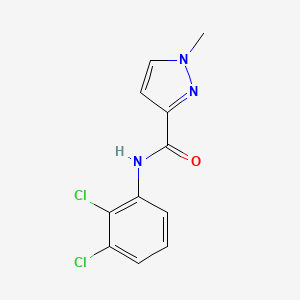

N-(2,3-dichlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide

Description

Properties

IUPAC Name |

N-(2,3-dichlorophenyl)-1-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2N3O/c1-16-6-5-9(15-16)11(17)14-8-4-2-3-7(12)10(8)13/h2-6H,1H3,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGCXIWXHZKYNPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C(=O)NC2=C(C(=CC=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dichlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide typically involves the reaction of 2,3-dichloroaniline with 1-methyl-1H-pyrazole-3-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an appropriate solvent, such as dichloromethane, at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of N-(2,3-dichlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide may involve a similar synthetic route but on a larger scale. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques like recrystallization or column chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dichlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced derivatives of the compound.

Scientific Research Applications

The compound exhibits a range of biological activities that make it suitable for various applications:

1. Anticancer Activity

Research has demonstrated the potential of N-(2,3-dichlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide as an anticancer agent. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines. For example, derivatives of pyrazole compounds have been tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, yielding promising IC50 values indicating effective cytotoxicity.

Case Study : A study published in Bioorganic & Medicinal Chemistry reported that pyrazole derivatives similar to this compound exhibited IC50 values of 7.5 µM against MCF-7 cells and 9.2 µM against A549 cells, suggesting significant anticancer potential .

2. Anti-inflammatory Properties

N-(2,3-dichlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide has also been evaluated for its anti-inflammatory effects. In vitro assays have indicated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Research Findings : In a study assessing various pyrazole derivatives, compounds similar to this one showed an inhibition rate of 70% for TNF-alpha at a concentration of 10 µM, compared to the standard anti-inflammatory drug dexamethasone which exhibited 80% inhibition at a lower concentration .

3. Antimicrobial Activity

The antimicrobial properties of N-(2,3-dichlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide have been investigated against various bacterial strains.

Research Overview : Studies have shown that derivatives exhibit significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Summary of Biological Activities

Mechanism of Action

The mechanism of action of N-(2,3-dichlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Triazole-Based Analogs (P2X7 Antagonists)

Compounds such as 1-(2,3-dichlorophenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine and 4-(2,3-dichlorophenyl)-N-(pyridin-3-ylmethyl)-4H-1,2,4-triazol-3-amine () share the 2,3-dichlorophenyl group but replace the pyrazole core with a triazole ring. These analogs exhibit potent P2X7 receptor antagonism (IC₅₀ values in the nanomolar range), suggesting that the triazole core enhances affinity for purinergic receptors compared to pyrazole derivatives. However, the pyrazole-based target compound may offer improved metabolic stability due to reduced ring strain .

Thiazole-Linked Derivatives (Kinase Activators)

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide () replaces the pyrazole-phenyl linkage with a thiazole ring and introduces a nitro group at the pyrazole 4-position. The 3,4-dichlorophenyl substitution (vs. 2,3-dichloro in the target compound) may also influence target selectivity due to steric hindrance differences .

Substituent Position and Functional Group Variations

Dichlorophenyl Substitution Patterns

- 2,3-Dichlorophenyl vs. 3,4-Dichlorophenyl: highlights N-(3,4-dichlorophenyl)-3-methyl-1H-pyrazole-1-carboselenoamide, where the dichloro substitution shifts to the 3,4-positions.

- Carboxamide vs. Carboselenoamide: Selenium substitution in the amide group (e.g., N-(2,3-dichlorophenyl)-3-methyl-1H-pyrazole-1-carboselenoamide, ) increases lipophilicity and polarizability, which may enhance membrane permeability but reduce aqueous solubility. Synthesis yields for carboselenoamides (49–65%) are comparable to carboxamides, indicating feasible scalability .

Phenoxy-Methyl Modifications

1-[(2,6-dichlorophenoxy)methyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide () introduces a phenoxy-methyl spacer between the pyrazole and dichlorophenyl group. The 2,6-dichloro substitution pattern further diversifies electronic effects compared to 2,3-dichloro analogs .

Biological Activity

N-(2,3-dichlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide, a compound belonging to the pyrazole class, has garnered attention for its diverse biological activities. This article provides a comprehensive review of its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

1. Synthesis of N-(2,3-Dichlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide

The synthesis of this compound typically involves the condensation of 2,3-dichlorobenzaldehyde with 1-methylpyrazole-3-carboxylic acid derivatives. The synthetic route may include the following steps:

- Formation of the Pyrazole Ring : The initial step involves the reaction of hydrazine derivatives with appropriate carbonyl compounds to form the pyrazole core.

- Acylation : The pyrazole derivative is then acylated using carboxylic acid derivatives to yield the final product.

2.1 Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of N-(2,3-dichlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide. In vitro evaluations have demonstrated significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Compound | MIC (μg/mL) | Bacterial Strains Tested |

|---|---|---|

| N-(2,3-Dichlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide | 0.25 - 0.5 | Staphylococcus aureus, Escherichia coli |

The minimum inhibitory concentration (MIC) values indicate that this compound exhibits potent antibacterial effects, comparable to established antibiotics .

2.2 Anticancer Activity

In addition to its antimicrobial properties, this compound has shown potential as an anticancer agent . Studies have indicated that it can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

For instance, a study demonstrated that treatment with N-(2,3-dichlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide resulted in:

- Inhibition of cell growth in breast cancer cells by up to 70% at concentrations of 10 µM.

- Induction of apoptosis , as evidenced by increased levels of cleaved caspase-3 and PARP .

3. Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at different positions on the pyrazole ring and substituents on the aromatic moiety significantly influence their pharmacological profiles.

Key findings include:

- Substituent Effects : The presence of halogen atoms (such as chlorine) on the aromatic ring enhances antibacterial activity due to increased lipophilicity and better membrane penetration.

- N-Methyl Group Contribution : The methyl group at the nitrogen position is essential for maintaining optimal binding affinity to target enzymes and receptors .

Case Study 1: Antimicrobial Evaluation

A detailed evaluation involving multiple pyrazole derivatives including N-(2,3-dichlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide was conducted to assess their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. Results indicated that this compound exhibited a significant inhibition zone compared to control groups, supporting its potential use in treating bacterial infections .

Case Study 2: Cancer Cell Line Studies

In vitro studies on various cancer cell lines revealed that this compound not only inhibited proliferation but also induced apoptosis effectively. The mechanism was linked to the modulation of key signaling pathways involved in cell survival and death .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.